![molecular formula C21H23N5O2S B2431545 N-(2-メトキシフェニル)-5-メチル-7-(4-(メチルチオ)フェニル)-4,5,6,7-テトラヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド CAS No. 1212294-30-8](/img/structure/B2431545.png)
N-(2-メトキシフェニル)-5-メチル-7-(4-(メチルチオ)フェニル)-4,5,6,7-テトラヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
合成された化合物は、グラム陽性菌とグラム陰性菌の両方に対して強力な抗菌活性を示しました。特に、N-(4-ニトロフェニル)-5-フェニル-[1,2,4]トリアゾロ[1,5-c]-キナゾリン-2-アミン (IXi) および N-(4-クロロフェニル)-5-フェニル-[1,2,4]トリアゾロ[1,5-c]-キナゾリン-2-アミン (IXk) は、E. coli、P. aeruginosa、および S. epidermidis に対して顕著な有効性を示し、最小発育阻止濃度 (MIC) は 3 µg/mL でした 。これらの発見は、細菌感染症の治療における潜在的な用途を示唆しています。
抗結核活性
結核 (TB) は、特に多剤耐性結核 (MDR-TB) 株の出現により、世界的な健康上の課題として残っています。 化合物 (IXi) は、6.25 µg/mL で抗結核活性を示し、新規抗結核薬としてのさらなる最適化と開発の可能性を示唆しています 。効果的な結核治療の緊急性から、この発見は重要です。
抗HIV活性
結核とHIVの同時感染は、治療選択肢に大きな課題をもたらします。 化合物 (IXi) は、HIV1 と HIV2 の両方に対して 7.15 µg/mL で抗HIV活性を示しました 。結核とHIVに対するこの二重の活性は、同時感染患者にとって貴重な治療薬としての可能性を強調しています。
神経保護と抗炎症特性
この化合物を含むトリアゾール-ピリミジンハイブリッドは、有望な神経保護と抗炎症特性を示しています。 これらの特性により、神経変性疾患や炎症関連疾患の文脈におけるさらなる調査のための興味深い候補となっています .
抗腫瘍の可能性
トリアゾール-ピリミジン部分を含む多環系は、抗腫瘍剤として研究されてきました。 これらの化合物は、癌治療に有望です .
その他の用途
まだ十分に探求されていませんが、トリアゾール-ピリミジンは、コルチコトロピン放出因子1受容体拮抗薬、カルシウムチャネルモジュレーター、アルツハイマー病や不眠症の治療薬としての可能性についても調査されています .
要約すると、この化合物は、抗菌と抗結核効果から神経保護と癌治療における潜在的な用途まで、さまざまな生物学的活性を示します。これらのさまざまな分野における治療の可能性を完全に解き放つために、さらなる研究が必要です。 🌟
作用機序
Target of action
This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets are involved in various biological processes, including immune response, cellular metabolism, and signal transduction .
Biochemical pathways
The affected pathways would depend on the specific targets of this compound. For example, if it acts as a JAK inhibitor, it could affect the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it acts as a JAK inhibitor, it could potentially reduce inflammation and modulate immune response .
生化学分析
Biochemical Properties
Related compounds in the triazolopyrimidine class have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown promising antimicrobial, antitubercular, and anti-HIV activities
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-13-18(20(27)25-16-6-4-5-7-17(16)28-2)19(26-21(24-13)22-12-23-26)14-8-10-15(29-3)11-9-14/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZXUODEXFCXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
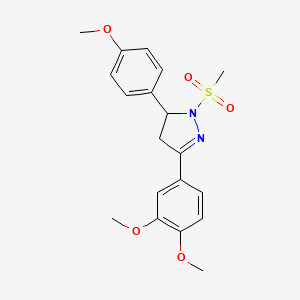
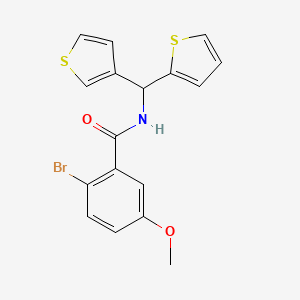
![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)
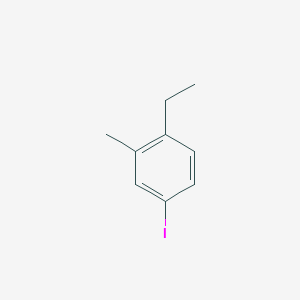
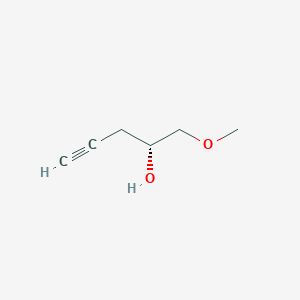
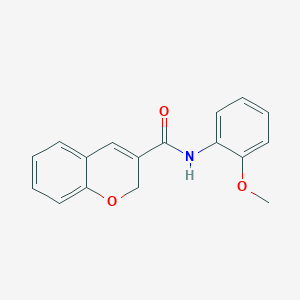
![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)
![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2431472.png)
![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)
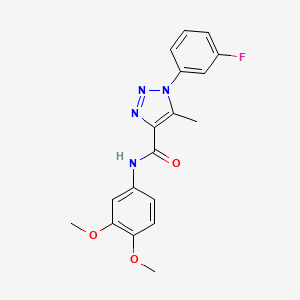
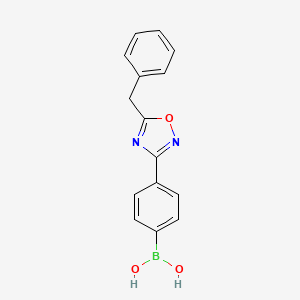
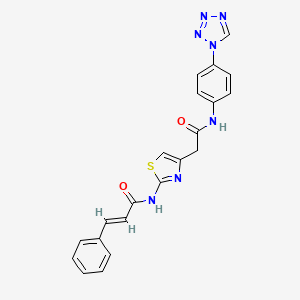
![3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)
